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Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective, orally bioavailable small

molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] Developed as a pan-

FGFR inhibitor, it targets FGFRs 1, 2, 3, and 4.[2] Alterations in the FGFR signaling pathway,

including gene amplification, mutations, and rearrangements, are implicated in the

pathogenesis of various solid tumors, making FGFRs attractive targets for cancer therapy. This

technical guide provides a comprehensive overview of the target profile and kinase selectivity

of BAY1163877, along with detailed experimental methodologies and visual representations of

key cellular pathways and workflows.

Target Profile and Kinase Selectivity
BAY1163877 is designed to be a highly selective inhibitor of the FGFR family. Its primary

targets are FGFR1, FGFR2, FGFR3, and FGFR4. The inhibitory activity of BAY1163877 has

been quantified through various biochemical and cellular assays, with reported IC50 (half-

maximal inhibitory concentration) and Kd (dissociation constant) values in the nanomolar

range, indicating high potency.
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The following table summarizes the in vitro inhibitory activity of BAY1163877 against its

primary targets.

Target IC50 (nM) Kd (nM)

FGFR1 1.8 1.6

FGFR2 <1 5.0

FGFR3 9.2 7.8

FGFR4 1.2 7.6

Table 1: Biochemical potency of BAY1163877 against FGFR isoforms. Data sourced from in

vitro kinase activity assays.

Kinase Selectivity
The selectivity of BAY1163877 has been extensively profiled against a broad panel of kinases,

demonstrating a high degree of specificity for the FGFR family. A KINOMEscan™ profiling

against 468 kinases revealed that at a concentration of 1 µM, only a small number of non-

FGFR kinases showed significant binding. This high selectivity is a critical attribute, as it

minimizes off-target effects and potential toxicities.

While the comprehensive KINOMEscan™ data from the primary publication's supplementary

information (Table S1) was not directly accessible in the conducted research, the publication

indicates that at 1µM of Rogaratinib, a limited number of other kinases were inhibited to a

significant extent. The following table lists some of the kinases with notable inhibition at 1µM of

BAY1163877, as inferred from available data. A complete list would require access to the

specific supplementary file.
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Kinase Inhibition (%) at 1µM

AAK1 >90

CAMKK2 >90

FLT4 (VEGFR4) >90

GAK >90

MAP4K5 >90

MINK1 >90

MST4 >90

STK16 >90

TNK2 >90

DDR1 80-90

EPHB6 80-90

FLT1 (VEGFR1) 80-90

KDR (VEGFR2) 80-90

KIT 80-90

PDGFRB 80-90

RET 80-90

TIE2 (TEK) 80-90

TRKA (NTRK1) 80-90

TRKB (NTRK2) 80-90

TRKC (NTRK3) 80-90

Table 2: Kinase selectivity of BAY1163877. This table represents a partial list of kinases with

significant inhibition at 1µM, based on available information. For a complete profile, the original

supplementary data from the source publication should be consulted.
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Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs),

dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These

pathways are crucial for cell proliferation, survival, differentiation, and angiogenesis.

BAY1163877, by inhibiting FGFRs, effectively blocks these downstream signals. The primary

signaling pathways affected are the RAS/MAPK, PI3K/AKT, and PLCγ pathways.
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Caption: FGFR Signaling Pathway and Inhibition by BAY1163877.
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Experimental Protocols
This section details the methodologies for key experiments used to characterize BAY1163877.

KINOMEscan™ Kinase Selectivity Profiling
The KINOMEscan™ assay is a competition-based binding assay used to quantitatively

measure the interaction of a compound with a large panel of kinases.

Methodology:

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase of interest. The amount of

kinase that remains bound to the solid support is measured.

Procedure:

A DNA-tagged kinase is incubated with the test compound (BAY1163877) and a

proprietary immobilized ligand in a multi-well plate.

After an incubation period to allow for binding to reach equilibrium, the unbound kinase is

washed away.

The amount of DNA-tagged kinase remaining bound to the solid support is quantified

using quantitative PCR (qPCR).

The results are typically expressed as a percentage of the control (DMSO vehicle) signal,

where a lower percentage indicates stronger binding of the test compound.
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Caption: KINOMEscan™ Experimental Workflow.

Cell Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine

the number of viable cells in culture based on the quantification of ATP, which is an indicator of

metabolically active cells.

Methodology:

Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and

allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of BAY1163877 (or vehicle

control) and incubate for a specified period (e.g., 72 hours).

Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to

each well in a volume equal to the culture medium.

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce

cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Measure the luminescence using a plate reader. The luminescent signal is

proportional to the amount of ATP and, therefore, the number of viable cells.

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against

the log concentration of BAY1163877.

Western Blotting for ERK Phosphorylation
Western blotting is used to detect the phosphorylation status of key downstream signaling

proteins, such as ERK, to confirm the mechanism of action of BAY1163877.

Methodology:

Cell Treatment and Lysis: Culture cells to a suitable confluency, serum-starve overnight, and

then treat with various concentrations of BAY1163877 for a defined period before stimulating

with a growth factor like FGF2. Lyse the cells in a suitable lysis buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to

a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1

hour at room temperature.
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Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK)

overnight at 4°C.

Wash the membrane with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again with TBST.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of

the bound antibodies and re-probed with an antibody against total ERK.

Note: Specific antibody concentrations and incubation times should be optimized for each

experiment.

Conclusion
BAY1163877 (Rogaratinib) is a potent and highly selective pan-FGFR inhibitor that effectively

targets the FGFR signaling pathway. Its well-defined target profile and high kinase selectivity

underscore its potential as a therapeutic agent in cancers with aberrant FGFR signaling. The

experimental protocols detailed in this guide provide a framework for the further investigation

and characterization of BAY1163877 and other similar kinase inhibitors. The provided

visualizations of the signaling pathway and experimental workflows offer a clear and concise

understanding of its mechanism of action and the methods used for its evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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